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Compound of Interest

Compound Name: (S,R,S)-CO-C2-acid

Cat. No.: B15619532 Get Quote

A Comprehensive Technical Guide to (S,R,S)-AHPC-amido-C2-acid: A Key Building Block in

Targeted Protein Degradation

This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS, and

IR), experimental protocols, and the biological mechanism of action for (S,R,S)-AHPC-amido-

C2-acid, a crucial building block for researchers, scientists, and professionals in drug

development, particularly in the field of targeted protein degradation.

(S,R,S)-AHPC-amido-C2-acid, also known by its synonym VH 032 amide-alkylC2-acid, is a

functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its chemical structure

incorporates the VHL-binding motif, a linker, and a terminal carboxylic acid, making it an ideal

starting point for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity:

CAS Number: 2172819-72-4

Molecular Formula: C₂₆H₃₄N₄O₆S

Molecular Weight: 530.64 g/mol

SMILES:CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2C--INVALID-LINK--CN2C(=O)--

INVALID-LINK--CCC(O)=O)C(C)(C)C)C=C1
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Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally-derived spectra for this

specific compound, the following tables present predicted data based on its chemical structure,

along with typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR ¹³C NMR

Chemical Shift (ppm) Description Chemical Shift (ppm) Description

9.0 - 10.0 s, 1H (Thiazole CH) 170 - 175
C=O (Carboxylic acid,

Amides)

7.0 - 8.0 m, 4H (Aromatic CH) 150 - 165 C=N, C=C (Thiazole)

6.0 - 7.0 br s, 1H (Amide NH) 125 - 140 Aromatic C

4.0 - 5.0 m, 3H (CH-N, CH-O) 60 - 70 CH-O

3.5 - 4.0 m, 2H (CH₂-N) 50 - 60 CH-N

2.0 - 3.0
m, 7H (CH₂, CH₃-

Thiazole)
30 - 40 CH₂, C-quaternary

1.0 - 1.5 s, 9H (tert-Butyl) 25 - 30 CH₂

- - 10 - 20 CH₃

Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS (0

ppm).

Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data
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Parameter Value

Molecular Weight 530.64

Exact Mass 530.2202

Common Adducts [M+H]⁺ 531.2275

Common Adducts [M+Na]⁺ 553.2094

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹) Functional Group Intensity

3200 - 3400
O-H (Alcohol), N-H (Amide)

stretch
Strong, Broad

2800 - 3000 C-H (Aliphatic) stretch Medium

2500 - 3300 O-H (Carboxylic acid) stretch Strong, Very Broad

1700 - 1725 C=O (Carboxylic acid) stretch Strong

1630 - 1680
C=O (Amide) stretch (Amide I

band)
Strong

1510 - 1550 N-H bend (Amide II band) Medium

1400 - 1600 C=C (Aromatic) stretch Medium

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for compounds like

(S,R,S)-AHPC-amido-C2-acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, a larger

number of scans (1024 or more) may be necessary due to the low natural abundance of the

¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated

molecular ions ([M+H]⁺).

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or

Orbitrap) to obtain an accurate mass measurement.

Data Analysis: Determine the elemental composition from the accurate mass and compare

the isotopic pattern with the theoretical pattern for the expected molecular formula.

FT-IR Spectroscopy Protocol
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

common. Place a small amount of the solid sample directly on the ATR crystal.

Background Spectrum: Collect a background spectrum of the empty ATR crystal to subtract

atmospheric and instrumental interferences.

Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added

to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Mechanism of Action: PROTAC-Mediated Protein
Degradation
(S,R,S)-AHPC-amido-C2-acid functions as a VHL E3 ligase ligand, a critical component of

PROTACs. The diagram below illustrates the mechanism by which a PROTAC molecule,

synthesized from this building block, induces the degradation of a target Protein of Interest

(POI).[1][2]

1. Ternary Complex Formation
2. Ubiquitination

3. Proteasomal Degradation
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Caption: Workflow of PROTAC-mediated protein degradation.

This workflow illustrates how the PROTAC molecule facilitates the formation of a ternary

complex between the target protein and the VHL E3 ligase. This proximity allows for the

transfer of ubiquitin molecules to the target protein, marking it for degradation by the

proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles

of protein degradation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/pdf/The_Ubiquitin_Proteasome_Pathway_A_Linchpin_in_PROTAC_Mediated_Protein_Degradation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12597787/
https://www.benchchem.com/product/b15619532?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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